2,3-dihydro-5,6-dimethyl-1,4-dioxin chemical structure and properties
2,3-dihydro-5,6-dimethyl-1,4-dioxin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dihydro-5,6-dimethyl-1,4-dioxin is a heterocyclic organic compound with the chemical formula C6H10O2. As a member of the dihydrodioxin family, it holds potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. The scientific literature on this specific molecule is not extensive, suggesting that its properties and applications are an area ripe for further exploration. This guide aims to provide a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications, drawing upon data from analogous compounds and established chemical principles. The identification of a CAS number (25465-18-3) provides a unique identifier for this compound, facilitating its tracking in chemical databases and future research endeavors.[1]
Chemical Structure and Core Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical properties.
Molecular Structure:
2,3-dihydro-5,6-dimethyl-1,4-dioxin features a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4. A double bond is present between carbons 5 and 6, each of which is substituted with a methyl group. The carbons at positions 2 and 3 are saturated.
Molecular Structure of 2,3-dihydro-5,6-dimethyl-1,4-dioxin
Caption: Chemical structure of 2,3-dihydro-5,6-dimethyl-1,4-dioxin.
Physicochemical Properties:
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C6H10O2 | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| CAS Number | 25465-18-3 | [1] |
| Boiling Point | ~120-140 °C | Prediction based on[2] |
| Density | ~0.95-1.05 g/cm³ | Prediction based on[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Prediction |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for the confirmation of molecular structure. Below are the predicted key features for the NMR, IR, and Mass spectra of 2,3-dihydro-5,6-dimethyl-1,4-dioxin.
-
¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the two equivalent methylene groups (-OCH2CH2O-) and a singlet for the two equivalent methyl groups (-C(CH3)=C(CH3)-). The integration of these peaks would be in a 2:3 ratio, respectively.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the methylene carbons, the vinylic carbons, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely be characterized by strong C-O-C stretching vibrations typical for ethers, C-H stretching from the alkyl and alkenyl groups, and a C=C stretching vibration. The IR spectrum of the parent compound, 2,3-dihydro-1,4-dioxin, shows characteristic peaks that can be used as a reference.[3]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 114.14. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the dioxin ring.
Synthesis Methodology
A plausible and efficient method for the synthesis of 2,3-dihydro-5,6-dimethyl-1,4-dioxin is through the condensation of a suitable diol with a dichlorinated alkene or via the ring-opening of an epoxide followed by cyclization. A common route to dihydrodioxins involves the reaction of an α-hydroxyketone or a related precursor. For the target molecule, a likely precursor would be 3-hydroxy-3-methyl-2-butanone, which could be dimerized or reacted with a suitable C2 synthon.
A general strategy for the synthesis of substituted 1,4-dioxenes involves the reaction of epoxides with metal carbenes.[4][5] This suggests that 2,3-dimethyl-2,3-epoxybutane could be a key starting material.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2,3-dihydro-5,6-dimethyl-1,4-dioxin.
Detailed Experimental Protocol (Hypothetical):
-
Epoxidation of 2,3-dimethyl-2-butene: To a solution of 2,3-dimethyl-2-butene in a chlorinated solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is stirred and allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove excess acid. The organic layer is dried and concentrated to yield 2,3-dimethyl-2,3-epoxybutane.
-
Synthesis of the Dihydrodioxin: The resulting epoxide can then be reacted with a suitable diol or undergo a catalyzed rearrangement to form the dihydrodioxin ring. A potential route involves a Lewis acid-catalyzed reaction with ethylene glycol.
Reactivity and Potential Applications
The chemical reactivity of 2,3-dihydro-5,6-dimethyl-1,4-dioxin is expected to be dominated by the electron-rich double bond and the ether linkages.
-
Precursor to 1,4-Dioxins: Dihydrodioxins are common precursors to the corresponding aromatic 1,4-dioxins through dehydrogenation or other elimination reactions.
-
Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as Diels-Alder reactions, providing a pathway to complex polycyclic systems.
-
Applications in Drug Development: The 1,4-dioxane and 1,4-dioxin moieties are present in a number of biologically active molecules. For instance, derivatives of 2,3-dihydrobenzo[b][5][6]dioxine have been investigated as PARP1 inhibitors for cancer therapy.[7] The substitution pattern of 2,3-dihydro-5,6-dimethyl-1,4-dioxin could offer a unique scaffold for the design of novel therapeutic agents.
Safety and Handling
While specific toxicity data for 2,3-dihydro-5,6-dimethyl-1,4-dioxin is unavailable, it should be handled with the care accorded to other cyclic ethers. Many related compounds, such as 1,4-dioxane, are flammable and can form explosive peroxides upon storage, especially in the presence of air and light.[8]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
Periodically test for the presence of peroxides, especially before distillation.
Conclusion
2,3-dihydro-5,6-dimethyl-1,4-dioxin represents a chemical entity with untapped potential. While direct experimental data remains scarce, its structural features suggest it could be a valuable building block in organic synthesis, particularly for the creation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties and a plausible synthetic approach, intended to stimulate further research and unlock the full potential of this intriguing molecule. The clear identification of its CAS number should pave the way for more focused investigations into its synthesis, characterization, and reactivity.
References
- Grygorenko, O., Bondarenko, A., Tolmachev, A., & Vashchenko, B. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
- Achard, T., et al. (2014). [CpRu]-Catalyzed Carbene Insertions into Epoxides: 1,4-Dioxene Synthesis through SN1-Like Chemistry with Retention of Configuration.
-
MOLBASE. (n.d.). 5,6-dimethyl-2,3-dihydro-1,4-dioxine. Retrieved February 17, 2026, from [Link]
- Chen, X. P., & Xu, J. X. (2017). Dioxines and Oxathiines from Epoxides and Episulfides. Synfacts, 13(05), 0478.
-
PubChem. (n.d.). Dimethyl 2,3-dihydrothieno[3,4-b][5][6]dioxine-5,7-dicarboxylate. Retrieved February 17, 2026, from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2,6-dimethyl-2,3-dihydro-1,4-dioxine. Retrieved February 17, 2026, from [Link]
- Gansäuer, A., & Fan, C. A. (2016). General, Highly Selective Synthesis of 1,3- and 1,4-Difunctionalized Building Blocks by Regiodivergent Epoxide Opening.
- Li, J., & Wang, Y. (2009). Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine. Hecheng Huaxue, 17(6), 735-737.
-
Wikimedia Commons. (2010, October 21). File:Synthesis-of-1,4-dioxin-1994-2D-skeletal.png. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). 1,4-Dioxin, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
CAS. (n.d.). Dioxene. CAS Common Chemistry. Retrieved February 17, 2026, from [Link]
- The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(9), 3320-3325.
-
LookChem. (n.d.). 1,4-DIOXANE. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). 1,4-Dioxane. Retrieved February 17, 2026, from [Link]
-
Sciencemadness Wiki. (2019, September 4). Dimethyl dioxane. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
- PubMed. (2004). Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. Pharmaceutical Research, 21(10), 1836-1842.
- Shimizu, M., et al. (2021). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances, 11(14), 8045-8052.
Sources
- 1. 5,6-dimethyl-2,3-dihydro-1,4-dioxine price & availability - MOLBASE [molbase.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1,4-Dioxin, 2,3-dihydro- [webbook.nist.gov]
- 4. unige.ch [unige.ch]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
